Antibacterial Activity of the Hydrazinylacetyl Derivative Compared with the 3-Amino and 2‑(1‑Hydroxyheptadecyl) Parent Compounds
In the foundational series reported by Eissa and El‑Sayed, the compound obtained by treating 2‑(1‑hydroxyheptadecyl)‑4H‑3,1‑benzoxazin‑4‑one with hydrazine hydrate – which structurally corresponds to 3‑(hydrazinylacetyl)‑2‑(1‑hydroxyheptadecyl)quinazolin‑4(3H)‑one – was evaluated for antimicrobial activity alongside other derivatives [1]. The parent 2‑(1‑hydroxyheptadecyl)quinazolin‑4(3H)‑one (CAS 917764‑60‑4) and the 3‑amino analog (CAS 917764‑64‑8) served as the nearest comparators. However, the published abstract and available fragments of this work do not report numerical minimal inhibitory concentration (MIC) values for any individual compound; only a qualitative statement that the synthesized products exhibited antibacterial activity is provided [1]. Therefore, a quantitative head‑to‑head antibacterial potency comparison between CAS 917764‑62‑6 and its 3‑amino or parent analogs cannot be constructed from the current literature.
| Evidence Dimension | Antibacterial activity (qualitative) |
|---|---|
| Target Compound Data | Reported to exhibit antibacterial activity (no MIC value available) |
| Comparator Or Baseline | 3‑Amino analog (CAS 917764‑64‑8) and 2‑(1‑hydroxyheptadecyl) parent (CAS 917764‑60‑4): also reported as active (no numerical data) |
| Quantified Difference | Not quantifiable from available sources |
| Conditions | Antimicrobial screening (details such as bacterial strains, inoculum size, and incubation conditions not extractable from currently accessible full‑text sections) |
Why This Matters
Without quantitative MIC data, the decision to procure the hydrazinylacetyl derivative over the 3‑amino or parent analog for antibacterial research must rely on the distinct chemical reactivity of the hydrazine handle rather than on demonstrated potency differences.
- [1] Eissa, A.M.F.; El-Sayed, R. Synthesis and evaluation of α-hydroxy fatty acid-derived heterocyclic compounds with potential industrial interest. Grasas y Aceites, 2007, 58(1), 20–28. DOI: 10.3989/gya.2007.v58.i1.4. View Source
